molecular formula C20H21N3O2S B10992271 3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B10992271
M. Wt: 367.5 g/mol
InChI Key: BCSIMUJIWDJVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a complex organic compound that features both indole and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiazole ring. The final step involves the formation of the propanamide linkage.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thiazole Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling and Amide Formation: The final step involves coupling the indole and thiazole derivatives, followed by the formation of the amide bond using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiazole rings can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the thiazole ring could interact with enzymes involved in metabolic pathways. The compound may also induce apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Acetyl-1H-indol-1-yl)propanoic acid: Similar indole structure but lacks the thiazole ring.

    N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)acetamide: Contains the thiazole ring but lacks the indole moiety.

Uniqueness

3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is unique due to the combination of indole and thiazole rings in a single molecule, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C20H21N3O2S/c1-13(24)15-12-23(17-8-4-2-6-14(15)17)11-10-19(25)22-20-21-16-7-3-5-9-18(16)26-20/h2,4,6,8,12H,3,5,7,9-11H2,1H3,(H,21,22,25)

InChI Key

BCSIMUJIWDJVOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.